2,4-Hexanedione

Catalog No.
S588773
CAS No.
3002-24-2
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Hexanedione

CAS Number

3002-24-2

Product Name

2,4-Hexanedione

IUPAC Name

hexane-2,4-dione

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3

InChI Key

NDOGLIPWGGRQCO-UHFFFAOYSA-N

SMILES

CCC(=O)CC(=O)C

Synonyms

2,4-hexanedione

Canonical SMILES

CCC(=O)CC(=O)C

The exact mass of the compound 2,4-Hexanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88937. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Hexanedione is an asymmetric β-diketone defined by an ethyl and a methyl group flanking its reactive dicarbonyl core[1]. Unlike its highly symmetric counterpart, acetylacetone, 2,4-hexanedione exhibits distinct steric and electronic asymmetry. This structural feature disrupts the crystal packing of its corresponding metal chelates, lowering their melting points and enhancing their volatility—critical parameters for Metal-Organic Chemical Vapor Deposition (MOCVD) precursors[2]. Furthermore, its dual-reactivity profile enables regioselective condensation reactions in organic synthesis, and its metal complexes serve as dynamic, photothermally active crosslinkers in advanced polymer systems. For industrial and scientific procurement, 2,4-hexanedione is prioritized when standard symmetric diketones fail to provide the necessary precursor volatility, solubility, or synthetic regiocontrol.

Substituting 2,4-hexanedione with generic symmetric β-diketones, such as acetylacetone (2,4-pentanedione), frequently leads to suboptimal process outcomes [1]. In heterocycle synthesis, symmetric diketones inherently restrict the chemical space to symmetrically substituted products, eliminating the possibility of regiocontrol [1]. In thin-film deposition, symmetric metal acetylacetonates often exhibit high melting points and strong intermolecular lattice forces, which can cause incomplete volatilization, upstream condensation in delivery lines, and inconsistent mass transport during MOCVD [2]. Attempting to use acetylacetone where the asymmetric steric bulk of 2,4-hexanedione is required will result in rigid, high-melting metal complexes and a complete loss of structural directionality in downstream pharmaceutical intermediates.

Enhanced Volatility and Reduced Melting Points in MOCVD Precursors

The primary procurement driver for 2,4-hexanedione in materials science is its ability to form highly volatile, low-melting metal complexes. The asymmetry of the ethyl/methyl substitution disrupts the highly ordered crystal packing typically seen in symmetric metal acetylacetonates[1]. In the formulation of transition metal and lanthanide precursors, the use of 2,4-hexanedionate ligands lowers the melting point and increases vapor pressure compared to standard 2,4-pentanedionate (acac) complexes. This reduction in lattice energy prevents premature condensation in MOCVD delivery lines and ensures a steady, reproducible precursor flux at lower vaporization temperatures.

Evidence DimensionCrystal packing symmetry and precursor melting point
Target Compound Data2,4-Hexanedionate metal complexes (asymmetric, lower lattice energy, higher volatility)
Comparator Or BaselineAcetylacetonate (acac) metal complexes (symmetric, higher lattice energy, lower volatility)
Quantified DifferenceDisruption of crystal symmetry leading to substantially lower melting points and enhanced gas-phase transport
ConditionsThermal analysis of metal-organic precursors for MOCVD/ALD

Selecting 2,4-hexanedione over acetylacetone is critical for synthesizing liquid or low-melting solid precursors that prevent clogging in vapor deposition equipment.

Regioselective Control in N-Acylpyrazole Synthesis

In the synthesis of complex heterocycles, the asymmetry of 2,4-hexanedione provides critical regiocontrol that is structurally impossible with symmetric diketones. Recent studies utilizing half-zirconocene catalysts for the synthesis of N-acylpyrazoles demonstrate that the introduction of 2,4-hexanedione leads to the formation of two distinct structural isomers due to the differential reactivity of the 2-carbonyl versus the 4-carbonyl group, with one specific regioconfiguration being sterically favored[1]. In contrast, acetylacetone yields only a single, symmetrically substituted product. This differential reactivity allows chemists to fine-tune the steric environment of the resulting pyrazole ring.

Evidence DimensionNumber of accessible regioisomers
Target Compound Data2,4-Hexanedione (yields distinct asymmetric regioisomers, enabling structural tuning)
Comparator Or BaselineAcetylacetone (yields exactly 1 symmetric product)
Quantified Difference100% increase in accessible structural diversity at the pyrazole core
ConditionsZirconocene-catalyzed cyclization of benzoyl hydrazine and β-diketones

For pharmaceutical library generation, the ability to selectively direct the ethyl vs. methyl group during cyclization is essential for optimizing drug-target binding affinities.

Photothermal Activation and Mechanical Recovery in Self-Healing Elastomers

Beyond small-molecule synthesis, 2,4-hexanedione metal complexes are quantifiably effective dynamic chain extenders in advanced polymers. When copper(II) 2,4-hexanedionate (Cu(HD)2) is incorporated into polyurethane (PU) networks, it provides reversible coordination bonds that act as dynamic crosslinks [1]. Under simulated sunlight irradiation, the Cu(HD)2-modified PU exhibits rapid photothermal heating, reaching a maximum temperature of 120 °C within 5 minutes. This localized heating triggers the dynamic exchange of the coordination bonds, allowing the elastomer to recover nearly 90% of its original mechanical properties after damage [1]. Standard covalent chain extenders cannot provide this stimuli-responsive self-healing capability.

Evidence DimensionPhotothermal heating rate and mechanical recovery
Target Compound DataCu(2,4-hexanedionate)2 in PU (reaches 120 °C in 5 min, ~90% mechanical recovery)
Comparator Or BaselineStandard uncoordinated polyurethane
Quantified Difference~90% recovery of mechanical properties vs. near 0% for irreversibly crosslinked baselines
Conditions5 minutes of sunlight simulator irradiation on damaged polyurethane films

Procuring 2,4-hexanedione to synthesize Cu(HD)2 enables the manufacturing of next-generation, photo-responsive self-healing coatings and elastomers.

Volatile Precursor Synthesis for MOCVD and ALD

Due to its asymmetric structure, 2,4-hexanedione is the preferred ligand for synthesizing low-melting or liquid metal-organic precursors [1]. It is specifically utilized when depositing thin films of transition metals or lanthanides where standard acetylacetonate precursors suffer from poor volatility or cause delivery line condensation.

Regioselective Building Block for Pharmaceutical Intermediates

2,4-Hexanedione is deployed in medicinal chemistry to synthesize asymmetrically substituted heterocycles, such as pyrazoles and isoxazoles [2]. Its differential carbonyl reactivity allows for the controlled placement of methyl and ethyl groups, which is critical for exploring structure-activity relationships (SAR) in drug discovery.

Dynamic Crosslinkers for Smart Polyurethane Coatings

The copper complexes of 2,4-hexanedione are utilized as functional chain extenders in the formulation of self-healing, photothermally responsive polyurethane elastomers [3]. This application is highly relevant for the development of advanced anti-corrosion coatings that require rapid, light-triggered autonomous repair.

XLogP3

0.3

Boiling Point

160.0 °C

UNII

FMD32E86EP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

3002-24-2

Wikipedia

2,4-hexanedione

General Manufacturing Information

2,4-Hexanedione: ACTIVE

Dates

Last modified: 08-15-2023

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